Flosequinoxan
Overview
Description
Flosequinoxan is a synthetic quinolone derivative known for its vasodilatory properties. It is an active metabolite of flosequinan, which is used in the treatment of congestive heart failure. This compound exhibits both arterial and venous vasodilation, making it a unique compound in the field of cardiovascular therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flosequinoxan can be synthesized through multiple routes. One common method involves the ring closure of β-keto sulfoxides with ortho esters. Another approach is the cyclisation of anilinoacrylates. These methods require specific reaction conditions, including controlled temperatures and the use of catalysts to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization and the use of high-performance liquid chromatography (HPLC) for quality control .
Chemical Reactions Analysis
Types of Reactions: Flosequinoxan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Flosequinoxan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of quinolone derivatives.
Biology: this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is primarily used in the treatment of congestive heart failure due to its vasodilatory properties.
Mechanism of Action
Flosequinoxan exerts its effects by increasing the phosphorylation state of regulatory proteins such as phospholamban and the inhibitory subunit of troponin. This leads to enhanced relaxation of cardiac muscle and improved cardiac output. The compound also inhibits phosphorylase phosphatase activity, contributing to its positive inotropic effects .
Comparison with Similar Compounds
Flosequinan: The parent compound of flosequinoxan, known for its vasodilatory properties.
Ciprofloxacin: A fluoroquinolone antibiotic with similar structural features but different pharmacological effects.
Levofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity compared to this compound .
Uniqueness: this compound is unique due to its dual action as both an arterial and venous vasodilator. Unlike other quinolones primarily used as antibiotics, this compound’s primary application is in cardiovascular therapy, making it a valuable compound in the treatment of heart failure .
Properties
IUPAC Name |
7-fluoro-1-methyl-3-methylsulfonylquinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c1-13-6-10(17(2,15)16)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVHPMHCIKNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997910 | |
Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76568-68-8 | |
Record name | Flosequinoxan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Flosequinoxan?
A1: While the provided abstracts don't delve into the specific molecular target of this compound, they highlight its potent vasodilatory effects. [, ] Research indicates that this compound, similar to its parent compound Flosequinan, likely acts as a selective inhibitor of phosphodiesterase III (PDE3). This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in smooth muscle relaxation and vasodilation. []
Q2: How does this compound compare to other agents used to treat heart failure in terms of its effects on human muscle?
A2: this compound demonstrates a unique pharmacological profile compared to other heart failure treatments. Unlike Milrinone, which exhibits balanced vasodilatory and positive inotropic effects at similar concentrations, this compound primarily induces vasodilation at lower concentrations. [] Ouabain, conversely, causes vasoconstriction and positive inotropy. [] Diltiazem acts as a vasodilator at low concentrations but displays negative inotropic effects at higher doses. [] Captopril shows minor arterial relaxation and negative inotropy. [] this compound's distinct balanced vasodilatory action on both arterial and venous smooth muscle distinguishes it from these agents. []
Q3: What is the metabolic pathway of Flosequinan, and how does it relate to this compound?
A3: Flosequinan undergoes extensive first-pass metabolism, primarily to its active sulphone metabolite, this compound. [] This metabolic conversion significantly impacts the pharmacokinetics of both compounds. While Flosequinan exhibits rapid elimination with a short half-life (approximately 1.4 hours), this compound demonstrates a much slower elimination profile with a mean half-life of 25 hours. [] This difference highlights the importance of considering both Flosequinan and this compound's pharmacokinetic properties when evaluating therapeutic outcomes.
Q4: How does hepatic dysfunction affect the pharmacokinetics of Flosequinan and this compound?
A4: Hepatic dysfunction significantly alters the pharmacokinetics of Flosequinan. Patients with compromised liver function exhibit elevated Flosequinan concentrations, reflected in increased AUC, Cmax, and prolonged half-life compared to healthy individuals. [] This suggests a reduced metabolic clearance of Flosequinan in these patients. Interestingly, this compound's AUC remains unaffected by hepatic dysfunction, though its time to peak concentration is prolonged, and Cmax is reduced. [] This supports the hypothesis of a decreased rate of Flosequinan metabolism to this compound in the context of liver impairment. []
Q5: Are there any known synthetic routes for Flosequinan and this compound?
A5: Yes, two primary synthetic routes have been described for both Flosequinan and this compound. [] One approach involves the ring closure of β-keto sulfoxides (specifically compounds 12 or 13) with ortho esters. [] The second method utilizes the cyclization of anilinoacrylates (compounds 23, 28, or 29) as a key step. [] These synthetic strategies highlight the chemical complexity of these molecules and provide insights into potential approaches for producing them for research and development purposes.
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